![molecular formula C17H17ClN2O2 B2902779 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide CAS No. 303151-43-1](/img/structure/B2902779.png)

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

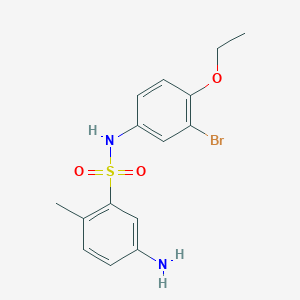

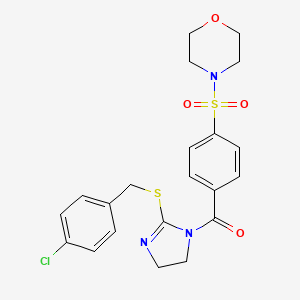

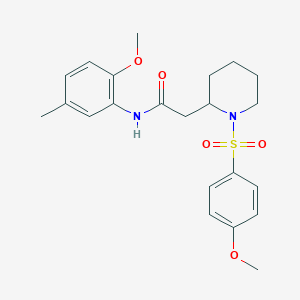

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a morpholine ring, and a phenyl group attached to the benzamide core

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

This compound acts as an irreversible inhibitor of tyrosine kinase . It has activity against HER-2 (IC50 19 nM), EGFR (IC50 0.8 nM), and ErbB-4 (IC50 7 nM) . By inhibiting these enzymes, the compound prevents the phosphorylation of tyrosine residues in proteins, thereby disrupting signal transduction pathways and affecting cellular functions .

Biochemical Pathways

The inhibition of tyrosine kinase disrupts several biochemical pathways. For instance, the inhibition of EGFR can affect the Ras/Raf/MEK/ERK pathway, which is involved in cell cycle regulation and apoptosis . Similarly, the inhibition of HER-2 and ErbB-4 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

Morpholine derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by the liver and excreted through the kidneys .

Result of Action

The inhibition of tyrosine kinase by this compound can lead to the suppression of cell growth and induction of apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive tyrosine kinase signaling, such as certain types of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s absorption and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide typically involves the coupling of 3-chlorobenzoyl chloride with 2-(morpholin-4-yl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Industrial Applications: The compound is explored for its potential use in industrial processes and formulations.

Comparison with Similar Compounds

Similar Compounds

- N-(4-morpholin-4-ylmethylphenyl)-4-isopropylbenzamide

- 4-isopropyl-N-(4-morpholinylmethyl)benzamide

Uniqueness

3-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with biological targets. The morpholine ring also contributes to its distinct pharmacological profile compared to other benzamide derivatives.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name |

3-chloro-N-(2-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-14-5-3-4-13(12-14)17(21)19-15-6-1-2-7-16(15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQOMVQQHCWGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1E)-4,4,6,8,9-pentamethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B2902701.png)

![4-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2902702.png)

![1,3-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2902703.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2902709.png)